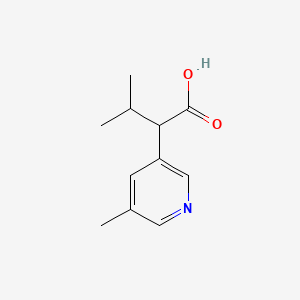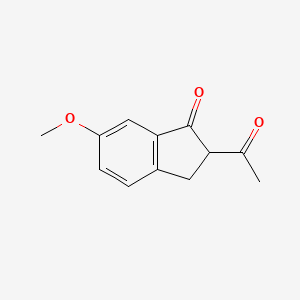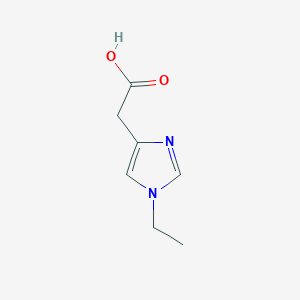![molecular formula C10H10ClN3O B13312498 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13312498.png)
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with acetic anhydride, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it binds to bacterial DNA, inhibiting replication and transcription processes. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine can be compared with other oxadiazole derivatives such as:
1,3,4-Oxadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole: Another heterocyclic compound with significant applications in medicinal chemistry, particularly as antifungal agents.
Benzoxazole: Exhibits similar chemical properties and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C10H10ClN3O/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
KOCFZDCYTUODHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)





![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312447.png)




![(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine](/img/structure/B13312485.png)


